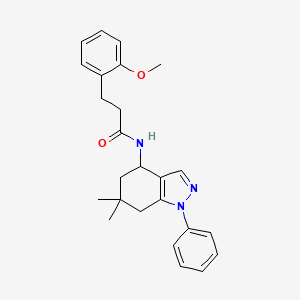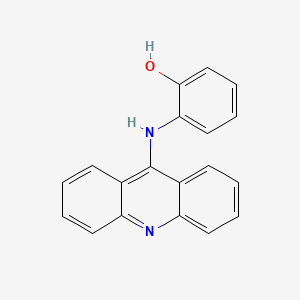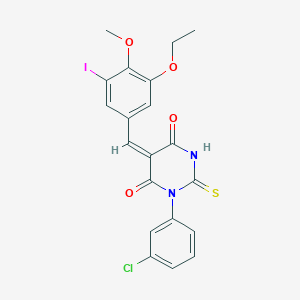![molecular formula C18H27N3O3 B6077934 N-[2-(4-morpholinyl)ethyl]-3-(4-morpholinylmethyl)benzamide](/img/structure/B6077934.png)
N-[2-(4-morpholinyl)ethyl]-3-(4-morpholinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-morpholinyl)ethyl]-3-(4-morpholinylmethyl)benzamide, commonly known as NEMB, is a chemical compound that has gained significance in the field of scientific research due to its potential applications in various areas of study.
作用機序
The mechanism of action of NEMB involves the inhibition of histone deacetylase (HDAC) enzymes, which play a crucial role in gene expression and cell differentiation. By inhibiting HDAC enzymes, NEMB can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, NEMB has been found to inhibit the aggregation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease.
Biochemical and Physiological Effects:
NEMB has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and have antifungal and antibacterial properties. Additionally, NEMB has been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the body.
実験室実験の利点と制限
One of the main advantages of NEMB is its potential as a novel cancer therapy. It has been found to have significant anticancer activity and can induce cell cycle arrest and apoptosis in cancer cells. Additionally, NEMB has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of NEMB is its toxicity, which can limit its use in certain applications.
将来の方向性
There are a number of future directions for the study of NEMB. One potential area of research is the development of novel cancer therapies using NEMB. Additionally, NEMB could be studied further for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, NEMB could be studied further for its potential use as a new antibiotic, given its antifungal and antibacterial properties.
Conclusion:
N-[2-(4-morpholinyl)ethyl]-3-(4-morpholinylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on NEMB could lead to the development of novel cancer therapies, new antibiotics, and potential treatments for neurodegenerative diseases.
合成法
The synthesis method of NEMB involves the reaction of 3-(4-morpholinylmethyl)benzyl chloride with N-(2-aminoethyl)morpholine in the presence of a base such as potassium carbonate. The reaction yields NEMB as a white solid with a melting point of 180-182°C and a molecular weight of 394.5 g/mol.
科学的研究の応用
NEMB has been extensively studied for its potential applications in various areas of scientific research. It has been found to have significant anticancer activity and has been used in the development of novel cancer therapies. NEMB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, NEMB has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c22-18(19-4-5-20-6-10-23-11-7-20)17-3-1-2-16(14-17)15-21-8-12-24-13-9-21/h1-3,14H,4-13,15H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYFEHNTHLOFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC(=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]-3-(morpholin-4-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B6077858.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-[4-(3-methoxypropyl)-1-piperidinyl]-3-pyrrolidinol](/img/structure/B6077875.png)
![1-butyl-3-methyl-4-(4-piperidinyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one hydrochloride](/img/structure/B6077882.png)

![2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6077908.png)

![N-(2-furylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6077916.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide](/img/structure/B6077917.png)
![7-cyclopropyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6077925.png)
![2-ethoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6077931.png)

methanone](/img/structure/B6077944.png)
![3-{[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6077951.png)
![N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B6077959.png)